molecular formula C33H31O2Sb B14575955 Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane CAS No. 61184-23-4

Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane

Cat. No.: B14575955
CAS No.: 61184-23-4
M. Wt: 581.4 g/mol
InChI Key: WKRZKPKVODDTPK-UHFFFAOYSA-L
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Description

Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three 4-methylphenyl groups and two diphenoxy groups attached to a central antimony atom

Properties

CAS No.

61184-23-4

Molecular Formula

C33H31O2Sb

Molecular Weight

581.4 g/mol

IUPAC Name

tris(4-methylphenyl)-diphenoxy-λ5-stibane

InChI

InChI=1S/3C7H7.2C6H6O.Sb/c3*1-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;/h3*3-6H,1H3;2*1-5,7H;/q;;;;;+2/p-2

InChI Key

WKRZKPKVODDTPK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)(OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with 4-methylphenylmagnesium bromide, followed by the introduction of diphenoxy groups. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of antimony.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various antimony derivatives with different oxidation states and substituted phenyl groups, depending on the specific reagents and conditions used.

Scientific Research Applications

Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoantimony compounds.

Mechanism of Action

The mechanism of action of Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tris(4-methylphenyl)(diphenoxy)-lambda~5~-stibane include:

  • Tris(4-methylphenyl)phosphine
  • Tris(4-methylphenyl)arsine
  • Tris(4-methylphenyl)stibine

Uniqueness

This compound is unique due to the presence of both 4-methylphenyl and diphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

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